

Kinetic Profiling & Reactivity Guide: 3-Bromoisoquinolin-1-amine

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Compound of Interest

Compound Name: 3-Bromoisoquinolin-1-amine

CAS No.: 40073-36-7

Cat. No.: B3009917

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Executive Summary & Compound Identity

3-Bromoisoquinolin-1-amine is a bifunctional heteroaromatic scaffold characterized by a nucleophilic exocyclic amine at C1 and an electrophilic bromine at C3. Its unique reactivity profile is defined by the electronic disparity between the C1 and C3 positions, governed by the adjacent endocyclic nitrogen.

- CAS Number: 40073-36-7[1][2][3][4]
- Molecular Formula: $C_{10}H_8BrN$
- Core Reactivity:

- C1-Position: Highly susceptible to nucleophilic attack (in precursor state) or acts as a directing group (in amine state).
- C3-Position: Aryl bromide handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Structural & Electronic Context

The isoquinoline ring system exhibits distinct kinetic zones. The C1 position is electronically deficient (

) due to the inductive effect (-I) of the adjacent ring nitrogen, making it the kinetic sweet spot for Nucleophilic Aromatic Substitution (S

Ar) during scaffold synthesis. Conversely, the C3 position, while also activated, is kinetically slower towards nucleophiles but serves as the primary site for oxidative addition in metal-catalyzed couplings.

Kinetic Analysis of Scaffold Formation (Regioselectivity)

The synthesis of **3-Bromoisoquinolin-1-amine** typically proceeds via the ammonolysis of 1,3-dibromoisoquinoline. Understanding the kinetics of this transformation is crucial for maximizing yield and purity.

Comparative Reactivity: C1 vs. C3 Displacement

Experimental data indicates a significant kinetic preference for substitution at C1 over C3.

Reaction Site	Electronic Environment	Kinetic Rate ()	Mechanistic Driver
C1 (Target)	-to-Nitrogen; High character	Fast ()	Stabilized Meisenheimer complex; Inductive activation.
C3 (Off-Target)	-to-Nitrogen; Moderate character	Slow ()	Less stabilization of anionic intermediate; weaker inductive pull.

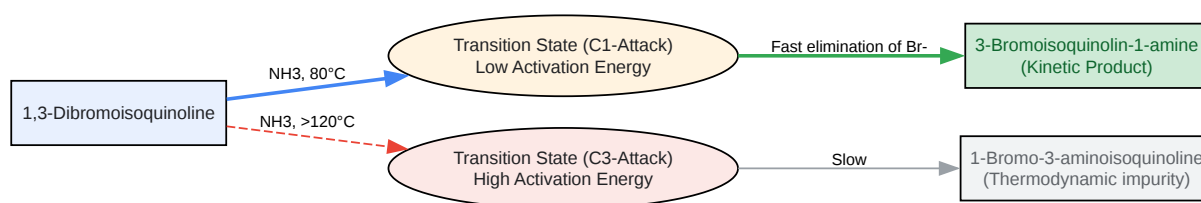
Kinetic Insight: The rate constant for nucleophilic attack at C1 (

) is orders of magnitude higher than at C3 (

). This allows for high regioselectivity (>95%) under controlled temperatures. Elevating reaction temperature beyond 100°C increases

, leading to the formation of the 1,3-diamino byproduct.

Pathway Diagram: Regioselective S_NAr



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Caption: Kinetic bifurcation in the ammonolysis of 1,3-dibromoisoquinoline. The path to the C1-amine (green) is kinetically favored due to lower activation energy.

Cross-Coupling Kinetics: C3-Functionalization

Once the scaffold is secured, the primary application involves functionalizing the C3-Br bond. The presence of the C1-amine significantly alters the kinetics of Oxidative Addition (OA) compared to a bare bromo-isoquinoline.

Impact of C1-Amine on C3-Reactivity

The C1-amine is a strong electron-donating group (EDG) via resonance (+M).

- Effect: Increases electron density in the isoquinoline ring.
- Kinetic Consequence: The C3-Br bond becomes less electrophilic. Consequently, the rate of Oxidative Addition (Pd) is slower compared to 1,3-dibromoisquinoline.
- Mitigation: High-activity catalyst systems (bulky, electron-rich phosphines) are required to lower the activation energy of the OA step.

Comparative Performance of Catalyst Systems

Catalyst System	Ligand Type	Kinetic Performance (TON)	Suitability for 3-Br-1-NH
Pd(PPh)	Monodentate, Aryl	Low (< 100)	Poor. Slow OA; susceptible to poisoning by free amine.
Pd(dppf)Cl	Bidentate, Ferrocenyl	Moderate (500-1000)	Good. Enhanced stability; resists chelation by C1-NH.
Pd (dba) + XPhos	Dialkylbiaryl (Buchwald)	High (> 5000)	Excellent. Steric bulk promotes OA on electron-rich rings.

Experimental Protocols

Protocol A: Regioselective Synthesis (S Ar)

Objective: Maximize formation of **3-Bromoisoquinolin-1-amine** while suppressing diamination.

- Charge: In a pressure vessel, dissolve 1,3-dibromoisoquinoline (1.0 equiv) in ethanolic ammonia (saturated, 10 equiv).
- Activation: Heat to 80°C. Note: Do not exceed 90°C. Higher temperatures accelerate the rate of C3 substitution (), eroding selectivity.
- Monitoring: Monitor by HPLC every 2 hours. The reaction is complete when the starting material < 2%.
- Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold water to remove ammonium bromide salts.
- Validation:

H NMR should show a singlet at ~7.8 ppm (C4-H). If C1-H is present (from C3-amination), the peak shifts significantly.

Protocol B: Kinetic Optimization of Suzuki Coupling

Objective: Coupling at C3-Br without protecting the C1-NH

- System: **3-Bromoisoquinolin-1-amine** (1.0 equiv), Arylboronic acid (1.2 equiv).
- Catalyst: Pd(dppf)Cl

·DCM (3 mol%). Rationale: The bidentate ligand prevents the C1-amine/N-isoquinoline chelate from deactivating the Pd center.
- Base/Solvent: K

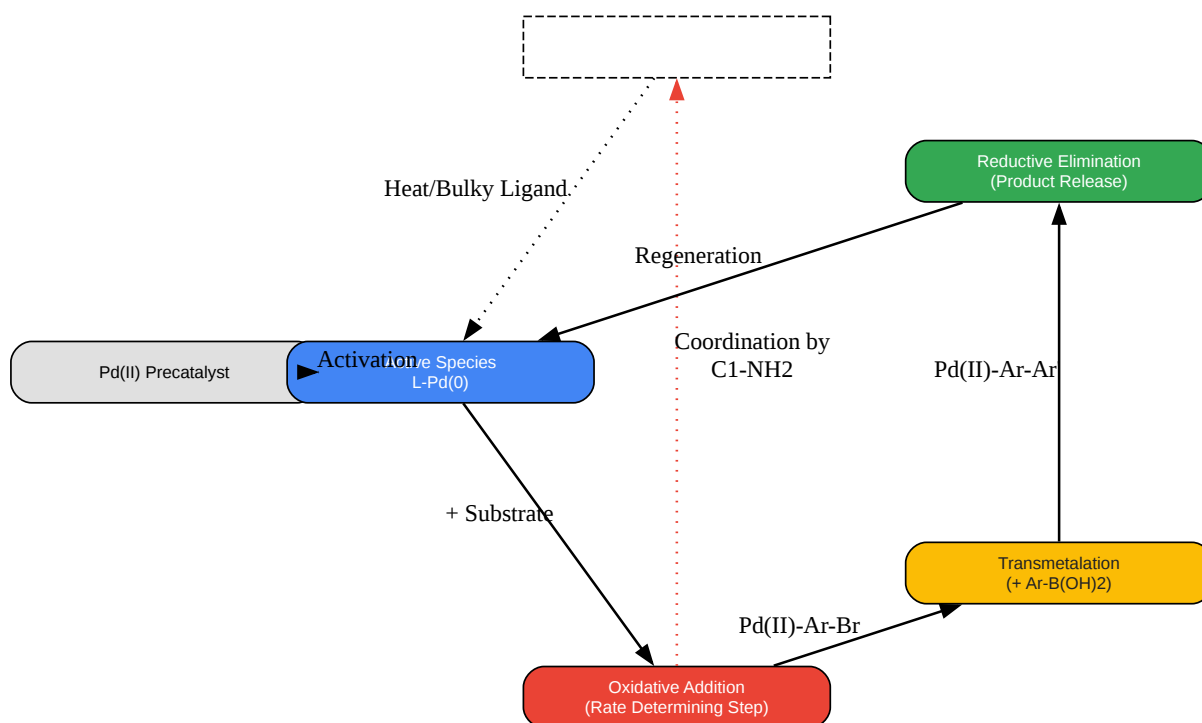
CO

(2.0 equiv) in 1,4-Dioxane/Water (4:1).

- Kinetics: Heat to 90°C.
 - Observation: An induction period of ~15 mins is common (activation of precatalyst).
 - Rate: Reaction typically reaches completion in 4-6 hours.
- Purification: Scavenge Pd using thiourea-functionalized silica before crystallization.

Mechanistic Workflow: Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Suzuki coupling at the C3 position, highlighting the competitive inhibition risk from the C1-amine.



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Caption: Pd-catalytic cycle for C3-coupling. The C1-amine can reversibly trap the oxidative addition complex (grey node), slowing kinetics unless bulky ligands are used.

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